molecular formula C16H23NO B11105772 4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide

4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11105772
M. Wt: 245.36 g/mol
InChI Key: XAQXYECWPMEIRX-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide is a synthetic cyclohexanecarboxamide derivative intended for research and development purposes in laboratory settings. This compound is part of a class of substituted cyclohexanecarboxamides that are investigated for their potential as chemical intermediates in medicinal chemistry . Structurally similar compounds, such as N-ethyl-4-methylcyclohexane-1-carboxamide, are often explored in pharmaceutical research for their bioactive properties . For instance, other analogs within this chemical family have been studied for various therapeutic applications, highlighting the value of this structural scaffold in early-stage drug discovery . This product is rigorously manufactured and controlled under ISO 9001:2015 certified processes to ensure high purity, consistency, and reliability for your critical research applications . It is supplied with comprehensive quality control documentation and is confirmed to be For Research Use Only. It is not intended for diagnostic or therapeutic procedures. Key Features: • High Purity Grade • Suitable for use as a chemical intermediate • Manufactured under ISO 9001:2015 certified processes Applications: • Medicinal Chemistry Research • Biochemical Research • Chemical Synthesis Handling & Storage: Store at room temperature.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

4-ethyl-N-(4-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H23NO/c1-3-13-6-8-14(9-7-13)16(18)17-15-10-4-12(2)5-11-15/h4-5,10-11,13-14H,3,6-9H2,1-2H3,(H,17,18)

InChI Key

XAQXYECWPMEIRX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide typically involves the reaction of 4-ethylcyclohexanecarboxylic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The products depend on the nucleophile used, often resulting in substituted amides or esters.

Scientific Research Applications

4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural features and substituents of 4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide with analogous compounds:

Compound Name Cycloalkane Ring Substituents on Amide Nitrogen Additional Functional Groups Reference(s)
This compound Cyclohexane 4-Methylphenyl Ethyl (C-4) Target
N-(4-Methylphenyl)cyclohexanecarboxamide Cyclohexane 4-Methylphenyl None
1-[(Cyanomethyl)(4-methylphenyl)amino]cyclohexanecarboxamide Cyclohexane 4-Methylphenyl + Cyanomethyl Cyanomethyl
N-(p-Tolylcarbamothioyl)cyclohexanecarboxamide (H2L6) Cyclohexane p-Tolyl + Thiourea group Thiourea
1-Ethyl-N-(4-methoxyphenyl)-2-methylcycloheptanecarboxamide Cycloheptane 4-Methoxyphenyl Ethyl (C-1), Methyl (C-2)

Key Observations :

  • Substituents : The ethyl group in the target compound enhances lipophilicity compared to unsubstituted analogs like N-(4-methylphenyl)cyclohexanecarboxamide . Thiourea-containing derivatives (e.g., H2L6 ) show distinct metal-chelating properties, unlike the target compound.

Analysis :

  • The target compound’s ethyl group may lower its melting point compared to methoxy-substituted analogs (e.g., 110°C for 2f ) due to reduced polarity.
  • Yields for related compounds range from 75% to 97% , suggesting efficient synthetic routes for the target compound under optimized conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethyl-N-(4-methylphenyl)cyclohexanecarboxamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A common approach involves converting cyclohexanecarboxylic acid derivatives to acyl chlorides (e.g., using thionyl chloride) followed by coupling with substituted anilines. Optimization includes controlling reaction temperature (e.g., reflux in anhydrous benzene), stoichiometric ratios of reactants, and purification via column chromatography. Detailed characterization (NMR, IR, mass spectrometry) is critical to confirm structure and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting data (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR to confirm cyclohexane ring conformation and substituent positions.
  • IR spectroscopy to validate carboxamide C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively).
  • Mass spectrometry for molecular ion verification.
    Conflicting data may arise from impurities or tautomerism; replicate experiments under controlled conditions (e.g., dry solvents, inert atmosphere) and advanced methods like 2D NMR (COSY, HSQC) can resolve ambiguities .

Q. How can researchers design solubility and stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct systematic solubility tests in solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or HPLC. Stability studies should monitor degradation via accelerated aging (e.g., 40°C/75% RH) and LC-MS to identify breakdown products. Buffer systems (pH 1–12) can assess pH-dependent stability .

Advanced Research Questions

Q. What computational strategies can predict the bioactive conformation of this compound, and how do they inform experimental design?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) identifies binding modes with target proteins (e.g., enzymes or receptors). These models guide functional group modifications (e.g., fluorination of the phenyl ring) to enhance binding affinity, which is validated experimentally via SPR or ITC .

Q. How can contradictory biological activity data (e.g., varying IC50 values in enzyme assays) be systematically addressed?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer composition, enzyme lot variability). Standardize protocols using reference inhibitors, validate with dose-response curves (3+ replicates), and apply statistical tools (e.g., ANOVA, Grubbs’ test for outliers). Cross-validate findings in cell-based assays to confirm target engagement .

Q. What methodologies enable the synthesis of structurally diverse derivatives while maintaining the carboxamide core for SAR studies?

  • Methodological Answer : Focus on modular synthesis:

  • Core modifications : Introduce substituents (e.g., halogens, nitro groups) on the 4-methylphenyl ring via electrophilic substitution.
  • Side chain variations : Replace the ethyl group with branched alkyls or cycloalkyls via reductive amination or Grignard reactions.
  • High-throughput screening : Use parallel synthesis in 96-well plates with automated purification to generate libraries for SAR .

Q. How can researchers integrate machine learning to predict novel applications (e.g., material science) of this compound?

  • Methodological Answer : Train ML models on datasets of similar carboxamides’ electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and correlate with experimental outcomes (e.g., OLED efficiency). Use QSAR models to prioritize derivatives for optoelectronic testing. Validate predictions with cyclic voltammetry and thin-film conductivity measurements .

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